molecular formula C6H6BrN B157446 4-Bromo-3-methylpyridine CAS No. 10168-00-0

4-Bromo-3-methylpyridine

Cat. No.: B157446
CAS No.: 10168-00-0
M. Wt: 172.02 g/mol
InChI Key: GYUAOSJIGMDMNJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a methyl group at the third position. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, this compound is often produced using a multi-step synthesis process. One method involves the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine, followed by reduction to 4-methyl-3-aminopyridine. The final step involves bromination using bromine and sodium nitrite under alkaline conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylpyridine depends on its application. In enzyme inhibition, it acts by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in selective synthesis and specific applications in research and industry .

Properties

IUPAC Name

4-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAOSJIGMDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330259
Record name 4-Bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-00-0
Record name 4-Bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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